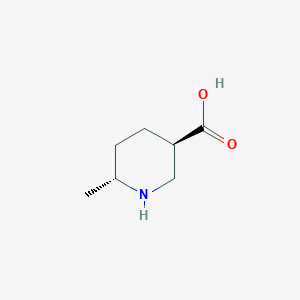

(3R,6R)-6-Methylpiperidine-3-carboxylic acid

Description

(3R,6R)-6-Methylpiperidine-3-carboxylic acid (CAS: 2682097-03-4) is a chiral piperidine derivative with a carboxylic acid group at position 3 and a methyl substituent at position 4. Its molecular formula is C7H13NO2, and it is commonly stabilized as a hydrochloride salt (C7H14ClNO2, MW: 179.64) for improved solubility and storage stability . This compound is used as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its stereochemical configuration (3R,6R) is critical for binding selectivity in biological targets .

Properties

IUPAC Name |

(3R,6R)-6-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDDDADSFZADI-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-Methylpiperidine-3-carboxylic acid typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts to achieve the hydrogenation, dehydroxylation, and pyridine reduction in a single step . Another approach involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia, followed by oxidation .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is frequently used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives that are valuable in pharmaceutical synthesis .

Scientific Research Applications

(3R,6R)-6-Methylpiperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals

Mechanism of Action

The mechanism of action of (3R,6R)-6-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key differences between (3R,6R)-6-methylpiperidine-3-carboxylic acid and similar piperidine-based compounds:

Key Observations:

- Substituent Effects : The presence of aromatic (e.g., phenyl, pyrazinyl) or heterocyclic groups (e.g., pyrimidinyl) increases molecular weight and hydrophobicity compared to the simpler methyl group in the target compound .

- Stereochemistry : Enantiomers like (3S,6S)-6-methylpiperidine-3-carboxylic acid are distinct in biological activity but share similar physicochemical profiles .

- Salt Forms: Hydrochloride salts (e.g., C7H14ClNO2) enhance aqueous solubility, making them preferable for pharmaceutical formulations .

Biological Activity

(3R,6R)-6-Methylpiperidine-3-carboxylic acid is a chiral compound belonging to the piperidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylic acid functional group at the 3-position and a methyl group at the 6-position. Its stereochemistry is crucial for its biological interactions, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes.

- Receptor Binding : The compound can bind to various receptors, modulating their activity. This interaction can lead to either inhibition or activation of signaling pathways.

- Enzyme Interaction : It may also inhibit specific enzymes by occupying their active sites, thus altering metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Studies have shown that related piperidine derivatives can provide pain relief in animal models, suggesting potential applications in pain management.

- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation in various models, indicating its potential as an anti-inflammatory agent.

- Neurological Implications : Due to its structural similarity to neurotransmitters, it may influence neurological pathways and could be explored for treating neurological disorders.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of this compound in a mouse model of acute pain. The results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was tested in a model of induced inflammation. Results showed a marked decrease in inflammatory markers and symptoms, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3R,6S)-6-Methylpiperidine-3-carboxylic acid | Structure | Moderate anti-inflammatory effects |

| (3S,6R)-Methyl 6-methylpiperidine-3-carboxylate | Structure | High receptor affinity but lower solubility |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological efficacy:

- Synthesis Techniques : Advanced synthetic methodologies have been employed to create derivatives with improved pharmacokinetic properties.

- Biological Testing : These derivatives have undergone rigorous testing for their biological activities, revealing that modifications can significantly impact their efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.